

AM-0902: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AM-0902

Cat. No.: B605362

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AM-0902**, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document consolidates key data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.

Core Compound Information

Parameter	Value	Reference
CAS Number	1883711-97-4	[1]
Molecular Weight	370.79 g/mol	[1]

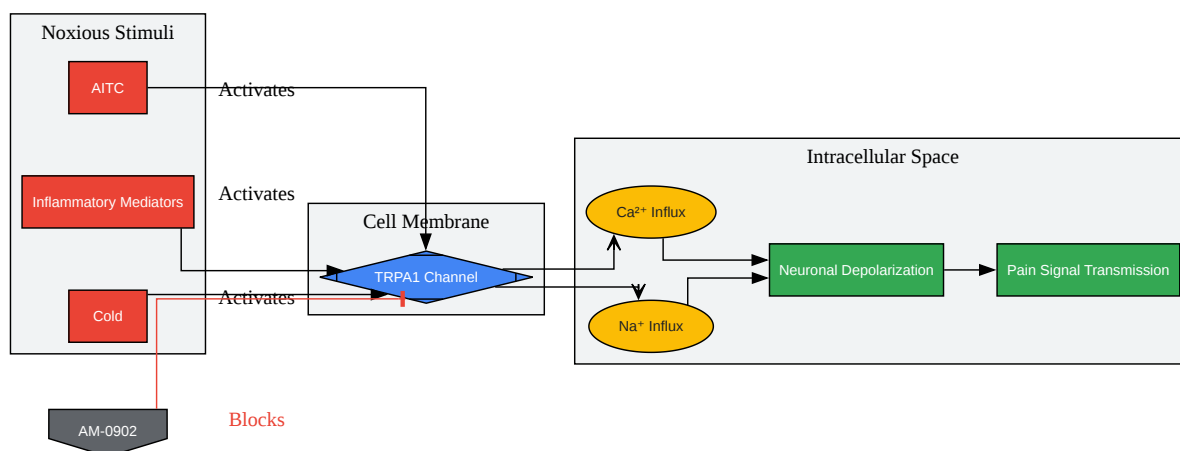
Quantitative Data Summary

The following table summarizes the in vitro potency of **AM-0902** against human and rat TRPA1 channels.

Assay Type	Species	IC50 (nM)	Agonist Used	Reference
Calcium Mobilization (FLIPR)	Human	24	AITC	[1]
Calcium Mobilization (FLIPR)	Rat	20	AITC	[1]
45Ca2+ Influx	Human	131	AITC	[1]
45Ca2+ Influx	Rat	71	AITC	[1]

Signaling Pathway

AM-0902 is a selective antagonist of the TRPA1 ion channel, a non-selective cation channel primarily expressed on sensory neurons. TRPA1 is a critical sensor for a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of Ca²⁺ and Na⁺, resulting in neuronal depolarization and the transmission of pain signals. **AM-0902** exerts its effect by blocking the channel, thereby inhibiting the influx of cations and subsequent neuronal activation.



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TRPA1 signaling pathway and the inhibitory action of **AM-0902**.

Experimental Protocols

In Vitro: Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of **AM-0902** potency in inhibiting agonist-induced calcium influx in cells expressing TRPA1, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

- CHO or HEK293 cells stably expressing human or rat TRPA1
- Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Fluo-4 AM calcium indicator dye
- Probenecid

- TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)

- **AM-0902**

- 384-well black, clear-bottom microplates

- FLIPR instrument

Procedure:

- Cell Plating: Seed the TRPA1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.
- Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
- Compound Preparation: Prepare serial dilutions of **AM-0902** in assay buffer.
- Assay Execution:
 - Place the cell plate and the compound plate into the FLIPR instrument.
 - Establish a stable baseline fluorescence reading.
 - Add **AM-0902** to the cell plate and incubate for a specified pre-incubation period.
 - Add the TRPA1 agonist (AITC) to induce calcium influx.
 - Measure the fluorescence intensity over time.
- Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium concentration. The inhibitory effect of **AM-0902** is calculated relative to the response in the absence of the antagonist, and IC₅₀ values are determined from the concentration-response curves.

In Vivo: AITC-Induced Flinching Model in Rats

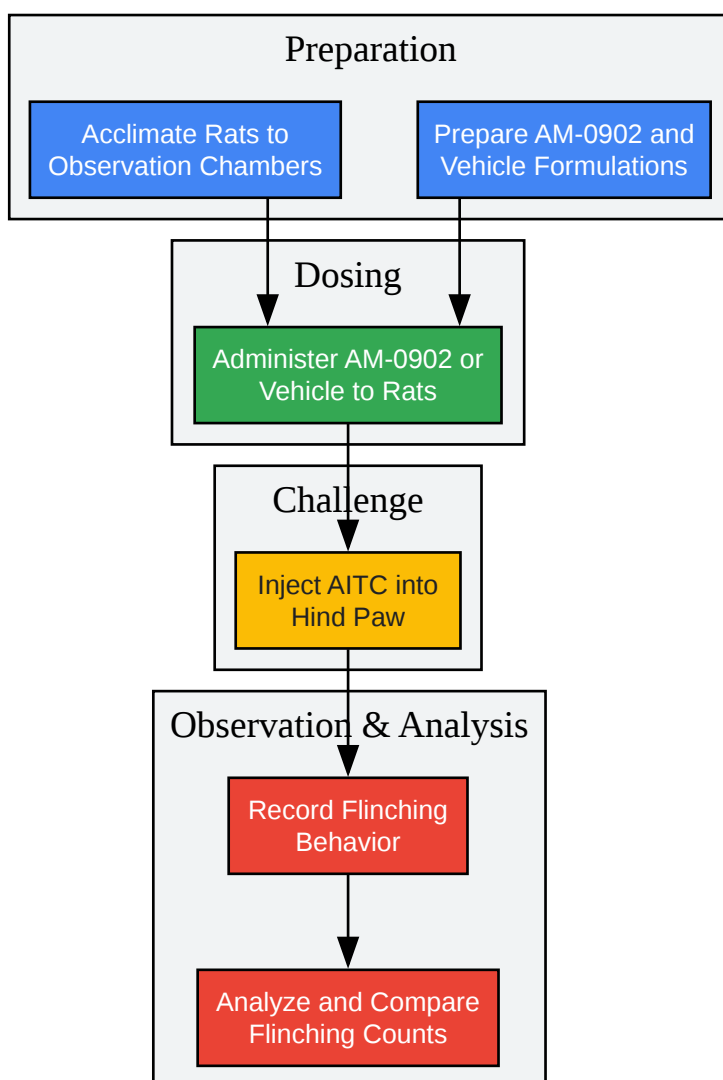
This protocol outlines the assessment of the in vivo efficacy of **AM-0902** in a rat model of acute pain induced by the TRPA1 agonist AITC.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- **AM-0902**
- Vehicle for **AM-0902**
- Allyl isothiocyanate (AITC) solution (e.g., 1% in mineral oil)
- Plexiglas observation chambers

Procedure:

- **Acclimation:** Acclimate the rats to the observation chambers for at least 30 minutes prior to the experiment.
- **Compound Administration:** Administer **AM-0902** or vehicle via the desired route (e.g., oral gavage) at a predetermined time before AITC challenge.
- **AITC Challenge:** Inject a small volume (e.g., 10 μ L) of AITC solution into the plantar surface of one hind paw.
- **Behavioral Observation:** Immediately after the AITC injection, place the rat back into the observation chamber and record the number of flinches of the injected paw for a defined period (e.g., 5-10 minutes).
- **Data Analysis:** Compare the number of flinches in the **AM-0902**-treated groups to the vehicle-treated group. A significant reduction in flinching behavior indicates in vivo target engagement and analgesic efficacy.



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Experimental workflow for the AITC-induced flinching model.

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References

- 1. Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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